molecular formula C9H5Br2NO B13145840 5,7-Dibromoquinolin-4-ol

5,7-Dibromoquinolin-4-ol

Katalognummer: B13145840
Molekulargewicht: 302.95 g/mol
InChI-Schlüssel: XXJNEOGJMJQVMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dibromoquinolin-4-ol: is a brominated derivative of quinolin-4-ol, a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromoquinolin-4-ol typically involves the bromination of quinolin-4-ol. One common method is the reaction of quinolin-4-ol with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired bromination at positions 5 and 7.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 5,7-Dibromoquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.

    Reduction: Reduction reactions can convert the brominated quinoline to its corresponding amine derivatives.

    Substitution: The bromine atoms at positions 5 and 7 can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base, such as sodium hydroxide or potassium carbonate, facilitate substitution reactions.

Major Products:

    Oxidation: Quinolin-4-one derivatives.

    Reduction: Amine derivatives of quinoline.

    Substitution: Alkyl or aryl-substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

5,7-Dibromoquinolin-4-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5,7-Dibromoquinolin-4-ol involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s ability to bind to biological targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

    5,7-Dibromoquinolin-8-ol: Another brominated quinoline derivative with similar reactivity but different substitution pattern.

    5,7-Dibromoquinolin-2-ol: Similar structure with bromine atoms at positions 5 and 7 but hydroxyl group at position 2.

Uniqueness: 5,7-Dibromoquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H5Br2NO

Molekulargewicht

302.95 g/mol

IUPAC-Name

5,7-dibromo-1H-quinolin-4-one

InChI

InChI=1S/C9H5Br2NO/c10-5-3-6(11)9-7(4-5)12-2-1-8(9)13/h1-4H,(H,12,13)

InChI-Schlüssel

XXJNEOGJMJQVMF-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC2=C(C1=O)C(=CC(=C2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.